molecular formula C17H16ClN3O4S B2892552 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 1171192-80-5

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2892552
CAS No.: 1171192-80-5
M. Wt: 393.84
InChI Key: MNRNOABHEJLALJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-chlorophenylsulfonyl-piperidin-4-yl group and at the 5-position with a furan-2-yl moiety. The 1,3,4-oxadiazole ring is a pharmacologically significant heterocycle known for its electron-deficient nature, enabling interactions with biological targets via hydrogen bonding and π-π stacking . This structural combination suggests applications in central nervous system (CNS) disorders, antimicrobial therapy, or anticancer drug development.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c18-13-3-5-14(6-4-13)26(22,23)21-9-7-12(8-10-21)16-19-20-17(25-16)15-2-1-11-24-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRNOABHEJLALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies to present a comprehensive overview.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from 4-chlorophenylsulfonyl chloride and piperidine derivatives. The process includes:

  • Formation of Piperidine Derivative : Ethyl isonipecotate is reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to yield the piperidine derivative.
  • Oxadiazole Ring Formation : The piperidine derivative undergoes further reactions to introduce the oxadiazole ring and furan moiety.

The final product is characterized using various spectroscopic methods including NMR and IR spectroscopy to confirm its structure .

Antibacterial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. The synthesized derivatives were tested against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The compound showed notable inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating various diseases .

Antifungal and Antiparasitic Activity

The oxadiazole derivatives have also been evaluated for antifungal and antimalarial activities. For instance:

  • Antifungal Activity : Some derivatives exhibited activity against common fungal strains, outperforming standard antifungal agents.
  • Antimalarial Activity : Certain compounds demonstrated comparable or superior activity against Plasmodium falciparum, highlighting their potential for antimalarial drug development .

Enzyme Inhibition Studies

In vitro studies indicated that the synthesized compounds could inhibit key enzymes involved in metabolic processes:

  • Acetylcholinesterase (AChE) : Essential for neurotransmitter regulation.
  • Urease : Inhibition may aid in treating infections caused by urease-producing bacteria.

The binding affinity of these compounds to bovine serum albumin (BSA) was also assessed, indicating their pharmacokinetic profiles and potential bioavailability .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives significantly inhibited bacterial growth compared to traditional antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties using RAW264.7 cells. The results indicated a reduction in cytokine production upon treatment with the compound .

Scientific Research Applications

Unfortunately, the available search results do not provide specific details on the applications of the compound "2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole" . However, the search results do offer some information on related compounds and their synthesis, biological activities, and potential applications, which may provide some context.

Synthesis and Biological Activity of Related Compounds:

  • A series of compounds bearing 1,3,4-oxadiazole and piperidine moieties, which are similar in structure, have been synthesized and studied for their biological activity .
  • The preparation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole involves dissolving a compound in ethanol, adding KOH, and refluxing, followed by the addition of CS2 and refluxing again .
  • The general procedure for synthesizing 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(alkyl/aralkyl)thio]-1,3,4-oxadiazole (7a-z) involves dissolving a compound in *N,N-*dimethyl formamide (DMF), adding lithium hydride, and then adding alkyl/aralkyl halides .

Anti-inflammatory Activity:

  • One study investigated the anti-inflammatory activity of a related compound, (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3,5-bis(4-fluorobenzylidene)piperidin-4-one, by assessing changes in cytokine NO secretion in LPS-induced RAW264.7 cells .

Tryptophan-Kynurenine Pathway:

  • The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is associated with various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
  • Metabolites in the KYN pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their potential roles as risk factors, biomarkers, or targets for interventions .
  • Picolinic acid (PA), a KYN pathway metabolite, exhibits both antioxidant and pro-oxidant properties, depending on the context .
  • The dual pro-oxidant and antioxidant properties of KYN pathway metabolites highlight the complexity of their roles in cellular processes and their potential impact on diseases such as neurodegeneration, cancer, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related 1,3,4-oxadiazoles, emphasizing substituent effects on bioactivity:

Compound Key Substituents Biological Activity Potency/EC50 References
Target Compound : 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole - 4-Chlorophenylsulfonyl-piperidin-4-yl (C2)
- Furan-2-yl (C5)
Hypothesized: CNS depressant, antimicrobial, or anticancer (based on structural analogs) Not explicitly reported; predicted comparable to nitro/fluoro-substituted analogs
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) - 4-Chlorophenyl (C2)
- 4-Nitrophenyl (C5)
CNS depressant (antidepressant, anticonvulsant, antianxiety) Neurotoxicity: None; superior to standard drugs in rodent models
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) - 4-Chlorophenyl (C2)
- 4-Fluorophenyl (C5)
Anticancer (SF-295, MCF7, PC-3 cell lines) Growth inhibition: 98.74% at 10⁻⁵ M
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole - Methylsulfonyl (C2)
- 4-Fluorophenyl (C5)
Antibacterial (Xanthomonas oryzae) EC₅₀: 1.98 µg/mL (Xac), 0.17 µg/mL (Xoo)
5-[1-(4-Tosyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol (3) - Tosyl-piperidin-4-yl (C5)
- Thiol (C2)
Antimicrobial (broad-spectrum) Moderate activity against E. coli and S. aureus
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8g) - 4-Chlorophenylsulfonyl-piperidin-4-yl (C5)
- Acetamoylthio (C2)
Antibacterial (B. subtilis, E. coli) Most potent in series; superior to ampicillin

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and fluoro (F) groups at C5 enhance CNS activity (e.g., compound XIV) by increasing electron deficiency, promoting interactions with neurotransmitter receptors . In contrast, the furan-2-yl group in the target compound is electron-rich, which may reduce CNS efficacy but improve antimicrobial or anticancer activity via alternative mechanisms . Sulfonyl groups (e.g., 4-chlorophenylsulfonyl in the target compound) improve metabolic stability and membrane permeability compared to methylsulfonyl or thiol substituents .

Piperidine Sulfonyl Moieties: Piperidine sulfonyl derivatives (e.g., target compound and 8g) exhibit enhanced antibacterial activity compared to non-sulfonated analogs, likely due to improved target binding (e.g., bacterial enzyme inhibition) .

Anticancer Activity :

  • Fluorophenyl and methoxyphenyl substituents at C5 (e.g., compound 106) show superior anticancer activity over furan, suggesting that halogenated aryl groups may better interact with oncogenic targets like topoisomerases .

Antimicrobial Potency :

  • The target compound’s furan substituent may offer unique antibacterial effects against Gram-negative pathogens, as seen in structurally related oxadiazoles with heterocyclic moieties .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • 1,3,4-oxadiazole core : Synthesized via cyclization of a diacylhydrazine precursor.
  • Piperidine-4-yl moiety : Functionalized with a sulfonyl group at the 1-position.
  • Aromatic substituents : Furan-2-yl and 4-chlorophenyl groups introduced via coupling or sulfonylation reactions.

Synthetic Routes

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is constructed through cyclodehydration of a diacylhydrazine intermediate. Two primary strategies are employed:

Cyclization of Diacylhydrazines

A diacylhydrazine precursor is synthesized by condensing furan-2-carbohydrazide with 1-((4-chlorophenyl)sulfonyl)piperidin-4-carboxylic acid. Cyclization is achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Reaction Scheme:
$$
\text{Furan-2-carbohydrazide} + \text{1-((4-Chlorophenyl)sulfonyl)piperidin-4-carboxylic acid} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}
$$

Conditions:

  • Solvent: Anhydrous dichloromethane or toluene.
  • Temperature: 80–100°C, 6–8 hours.
  • Yield: 60–75%.
Oxidative Cyclization of N-Acylhydrazones

An alternative route involves the oxidation of an N-acylhydrazone derived from furan-2-carbaldehyde and 1-((4-chlorophenyl)sulfonyl)piperidin-4-carbohydrazide. Iodine (I₂) or potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (DMSO) facilitates this transformation.

Reaction Scheme:
$$
\text{Furan-2-carbaldehyde} + \text{1-((4-Chlorophenyl)sulfonyl)piperidin-4-carbohydrazide} \xrightarrow{\text{I}_2, \text{DMSO}} \text{Target Compound}
$$

Conditions:

  • Solvent: DMSO.
  • Temperature: Room temperature, 12–24 hours.
  • Yield: 55–65%.

Functionalization of the Piperidine Moiety

The sulfonyl group is introduced via nucleophilic substitution of piperidin-4-amine with 4-chlorobenzenesulfonyl chloride under basic conditions.

Reaction Scheme:
$$
\text{Piperidin-4-amine} + \text{4-Chlorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{1-((4-Chlorophenyl)sulfonyl)piperidin-4-amine}
$$

Conditions:

  • Solvent: Dichloromethane (DCM).
  • Base: Triethylamine (Et₃N), 2 equivalents.
  • Temperature: 0°C to room temperature, 4 hours.
  • Yield: 85–90%.

Integration of Substituents

The furan-2-yl group is introduced early in the synthesis, either as part of the hydrazide precursor or via post-cyclization coupling. Palladium-catalyzed Suzuki-Miyaura reactions are avoided due to the electron-deficient nature of the oxadiazole ring, which may hinder cross-coupling efficiency.

Optimization and Challenges

Cyclization Efficiency

The choice of dehydrating agent significantly impacts yield:

Dehydrating Agent Solvent Temperature Yield
POCl₃ Toluene 80°C 75%
SOCl₂ DCM 40°C 65%
P₂O₅ Xylene 120°C 50%

Phosphorus oxychloride (POCl₃) in toluene provides optimal results due to its strong dehydrating capacity and compatibility with acid-sensitive groups.

Sulfonylation Selectivity

Sulfonylation of the piperidine nitrogen requires precise stoichiometry to avoid over-sulfonylation. Excess 4-chlorobenzenesulfonyl chloride (1.2 equivalents) and slow addition at 0°C minimize side reactions.

Analytical Characterization

The synthesized compound is validated using spectroscopic techniques:

Technique Key Signals
¹H NMR - Furan protons: δ 6.50–7.20 (multiplet)
- Piperidine CH₂: δ 2.80–3.50 (broad)
¹³C NMR - Oxadiazole C-2: δ 165.2
- Sulfonyl carbon: δ 142.5
IR - C=N stretch: 1600 cm⁻¹
- S=O stretch: 1150–1350 cm⁻¹
MS Molecular ion peak: m/z 409.8 [M+H]⁺

Data align with reported spectra for analogous 1,3,4-oxadiazole derivatives.

Scale-Up and Industrial Considerations

Industrial production employs continuous flow reactors to enhance reproducibility and safety during cyclization. Purification via recrystallization from ethanol/water mixtures (7:3 v/v) achieves >98% purity.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization (20 minutes vs. 6 hours) but requires specialized equipment.

Solid-Phase Synthesis

Immobilized hydrazides on resin enable modular assembly but are limited by lower yields (40–50%).

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield72–78% (ethanol/water recrystallization)
MIC (S. aureus)8 µg/mL
COX-2 IC₅₀0.45 µM
Plasma t₁/₂ (rat)3.2 hours

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